molecular formula C10H20N2 B1614502 Cyclohexan-1-one tert-butylhydrazone CAS No. 37426-22-5

Cyclohexan-1-one tert-butylhydrazone

Cat. No.: B1614502
CAS No.: 37426-22-5
M. Wt: 168.28 g/mol
InChI Key: JWJIUAWMOSFEKA-UHFFFAOYSA-N
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Description

Cyclohexan-1-one tert-butylhydrazone is a hydrazone derivative of cyclohexanone, where the carbonyl group is condensed with a tert-butylhydrazine moiety. These derivatives are often synthesized for applications in pharmaceuticals, materials science, and energy-dense fuels due to their tunable reactivity and steric/electronic properties .

Properties

CAS No.

37426-22-5

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2-methylpropan-2-amine

InChI

InChI=1S/C10H20N2/c1-10(2,3)12-11-9-7-5-4-6-8-9/h12H,4-8H2,1-3H3

InChI Key

JWJIUAWMOSFEKA-UHFFFAOYSA-N

SMILES

CC(C)(C)NN=C1CCCCC1

Canonical SMILES

CC(C)(C)NN=C1CCCCC1

Other CAS No.

37426-22-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

The following analysis compares Cyclohexan-1-one tert-butylhydrazone with structurally or functionally analogous compounds, focusing on synthesis, substituent effects, and applications.

Key Observations :

  • This contrasts with smaller substituents like methylamino or methoxyphenyl groups (e.g., ), which prioritize electronic modulation over steric effects.
  • Synthetic Routes: Cyclohexanone derivatives are commonly synthesized via condensation reactions (e.g., Claisen-Schmidt for chalcones , aldol for furan-methylene derivatives ). Hydrazones like the target compound would likely require hydrazine condensation under acidic or basic conditions.
  • Functional Diversity : Substituents dictate applications. For example, furan-methylene groups enable π-conjugation for fuel precursors , while aromatic amines (e.g., methoxyphenyl) are tailored for CNS activity in pharmaceuticals .
Physicochemical and Application-Based Comparisons

Thermal Stability and Energy Density :

  • The bis-chalcone derivative () exhibits high thermal stability due to its rigid, halogenated aromatic rings, making it suitable for materials science.
  • Aldol-derived furan-methylene compounds (e.g., C11 and C16 in ) have high volumetric energy densities (>35 MJ/L), outperforming conventional biofuels.

Pharmaceutical Relevance :

  • In contrast, hydrazones may exhibit chelation properties or serve as prodrugs.

Reactivity in Condensation Reactions :

  • Cyclohexanone’s carbonyl group reacts selectively with aldehydes (e.g., benzaldehyde in ) or amines (e.g., methylamine in ). Tert-butylhydrazone formation would require precise stoichiometry to avoid side products like Schiff bases or over-condensation.

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